molecular formula C23H20ClN3O3 B2899792 5-chloro-2-{[1-(9H-xanthene-9-carbonyl)piperidin-3-yl]oxy}pyrimidine CAS No. 2034622-59-6

5-chloro-2-{[1-(9H-xanthene-9-carbonyl)piperidin-3-yl]oxy}pyrimidine

Cat. No.: B2899792
CAS No.: 2034622-59-6
M. Wt: 421.88
InChI Key: YZTKJMUYCVVVKA-UHFFFAOYSA-N
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Description

5-chloro-2-{[1-(9H-xanthene-9-carbonyl)piperidin-3-yl]oxy}pyrimidine is a complex organic compound that features a combination of pyrimidine, piperidine, and xanthene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-{[1-(9H-xanthene-9-carbonyl)piperidin-3-yl]oxy}pyrimidine typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the pyrimidine moiety: This step involves the chlorination of a pyrimidine derivative to introduce the chlorine atom at the 5-position.

    Coupling with piperidine: The chloropyrimidine is then reacted with piperidine under basic conditions to form the piperidinylpyrimidine intermediate.

    Attachment of the xanthene group: The final step involves the coupling of the piperidinylpyrimidine intermediate with a xanthene derivative, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry practices.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-{[1-(9H-xanthene-9-carbonyl)piperidin-3-yl]oxy}pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce a new functional group in place of the chlorine atom.

Scientific Research Applications

Chemistry

In chemistry, 5-chloro-2-{[1-(9H-xanthene-9-carbonyl)piperidin-3-yl]oxy}pyrimidine can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used as a probe to study the interactions of pyrimidine and piperidine derivatives with biological targets. Its ability to form hydrogen bonds and other interactions makes it useful for investigating enzyme-substrate interactions and receptor binding.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a therapeutic agent. Its structure suggests it might interact with various biological targets, potentially leading to the development of new drugs.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. Its stability and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of 5-chloro-2-{[1-(9H-xanthene-9-carbonyl)piperidin-3-yl]oxy}pyrimidine depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The pyrimidine and piperidine moieties can form hydrogen bonds and other interactions with biological targets, while the xanthene group may contribute to the compound’s overall stability and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    (3-((5-chloropyrimidin-2-yl)thio)piperidin-1-yl)(9H-xanthen-9-yl)methanone: This compound features a sulfur atom in place of the oxygen atom in the pyrimidine ring.

    (3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)(9H-xanthen-9-yl)methanone: This compound has a bromine atom instead of a chlorine atom in the pyrimidine ring.

Uniqueness

The unique combination of pyrimidine, piperidine, and xanthene moieties in 5-chloro-2-{[1-(9H-xanthene-9-carbonyl)piperidin-3-yl]oxy}pyrimidine sets it apart from similar compounds. This structure allows for a wide range of chemical modifications and interactions, making it a versatile and valuable compound in various fields of research and industry.

Properties

IUPAC Name

[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-(9H-xanthen-9-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O3/c24-15-12-25-23(26-13-15)29-16-6-5-11-27(14-16)22(28)21-17-7-1-3-9-19(17)30-20-10-4-2-8-18(20)21/h1-4,7-10,12-13,16,21H,5-6,11,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZTKJMUYCVVVKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)OC5=NC=C(C=N5)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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